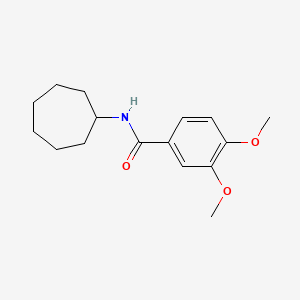

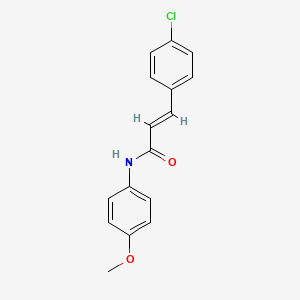

![molecular formula C15H23N5O4S B5555960 (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)

(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex pyrazole derivatives, such as the subject compound, often involves multi-step chemical reactions that can include iron-catalyzed aminolysis of β-carbonyl 1,3-dithianes. This process leads to the formation of stereodefined β-enaminones and 3,4-disubstituted pyrazoles in good to high yields, demonstrating the versatility and efficiency of iron-catalyzed reactions in synthesizing complex molecular structures (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be intricately analyzed through techniques such as NMR spectroscopy and X-ray diffraction analysis. These techniques provide insights into the molecular arrangements, bonding patterns, and stereochemistry of the compounds, enabling a deeper understanding of their chemical behavior and properties (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloaddition, aminolysis, and multicomponent reactions (MCRs), which are instrumental in the synthesis of novel heterocyclic compounds. These reactions are facilitated by catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), enhancing the efficiency and yield of the synthesis process (Khazaei et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- The synthesis of novel pyrazole and pyrazolopyrimidine derivatives has been a subject of interest. For instance, substituted carboxylic acid hydrazides have been reacted with ethenetetracarbonitril to form diacylhydrazines and 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles, which were further evaluated for their antidepressant and anticonvulsant activities (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).

- Another study focused on the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives and their evaluation for antimicrobial activities, showcasing the potential of pyrazole derivatives in developing new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).

Biological Activities Evaluation

- Pyrazole derivatives have been synthesized and assessed for their cytotoxicity against various cancer cell lines, indicating their potential in cancer research. For example, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity evaluation against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

- Another area of interest is the antioxidant potential of pyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which could serve as a basis for developing new antioxidant agents. The compounds synthesized in these studies were evaluated for their radical scavenging activity, indicating their potential use as antioxidants (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Mechanistic Studies and Methodological Advances

- Research has also delved into the reaction mechanisms and synthesis methods, such as the synthesis of pyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines, elucidating reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis. This contributes to a deeper understanding of the chemical reactions involved and potentially opens up new synthetic pathways for related compounds (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

Eigenschaften

IUPAC Name |

(4aS,7aR)-1-(1-ethylpyrazole-3-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4S/c1-4-18-6-5-11(16-18)14(21)19-7-8-20(15(22)17(2)3)13-10-25(23,24)9-12(13)19/h5-6,12-13H,4,7-10H2,1-3H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNHVHSGRLEJBG-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CC(=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS,7aR)-1-(1-ethylpyrazole-3-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)

![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)

![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)